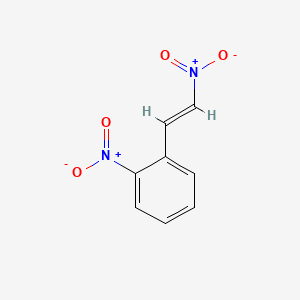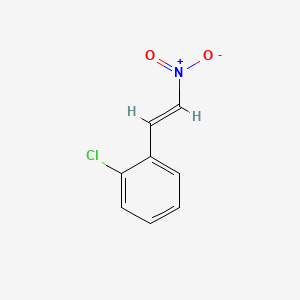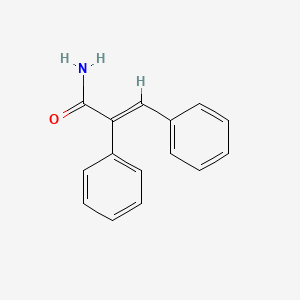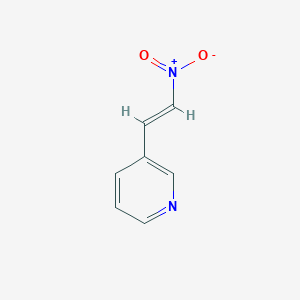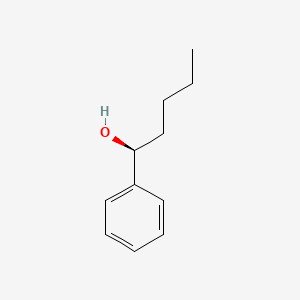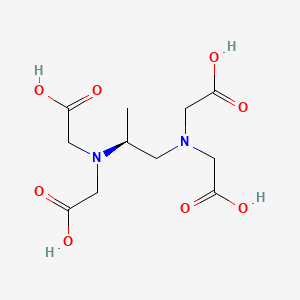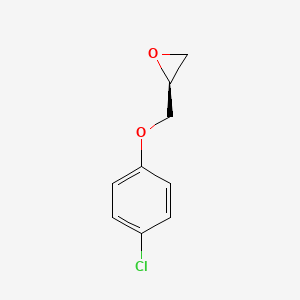![molecular formula C19H24O5 B1310884 [(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 438030-13-8](/img/structure/B1310884.png)
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Übersicht
Beschreibung
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, also known as HDMOCA, is an organic compound with a wide range of applications in scientific research. HDMOCA is a versatile compound that can be used in various laboratory experiments and is also known to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis of various derivatives of this compound has shown potential in antimicrobial activity. One key study demonstrated the preparation of various compounds starting from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester and exploring their potential in fighting microbial infections (Čačić et al., 2006).
Antibacterial and Antifungal Properties
- Another study focused on synthesizing thiazolidin-4-ones based on the chromenyl acetic acid and evaluated their antibacterial and antifungal properties. This highlights the compound's role in developing new antimicrobial agents (Čačić et al., 2009).
Antineoplastic Activity
- Research has also been conducted on derivatives of this compound for antineoplastic (anti-cancer) activities. A study synthesizing pyrano[3,2-c]chromene derivatives showed promising results in this area (Gašparová et al., 2013).
Cytotoxicity Studies
- The compound's derivatives have been isolated from natural sources, like Chroogomphus rutilus, and tested for cytotoxicity against various cell lines, indicating its potential in cancer research (Luo et al., 2015).
Photoactive Cellulose Derivatives
- A study demonstrated the synthesis of photoactive cellulose derivatives using this compound, highlighting its application in the development of smart materials sensitive to light (Wondraczek et al., 2012).
Antioxidant Activity
- The antioxidant properties of new coumarin derivatives, including those derived from this compound, have been studied, indicating its potential in preventing oxidative stress-related diseases (Kadhum et al., 2011).
Analgesic Properties
- Research has explored the analgesic (pain-relieving) properties of compounds derived from this chemical, showing potential in developing new pain management drugs (Il’ina et al., 2014).
Wirkmechanismus
As an HDAC inhibitor, “[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid” likely works by inhibiting the activity of histone deacetylases, a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone. This inhibition can affect gene expression and other cellular processes.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-4-5-6-7-8-15-12(2)14-9-10-16(23-11-17(20)21)13(3)18(14)24-19(15)22/h9-10H,4-8,11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWAHGIUZVRYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)O)C)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




